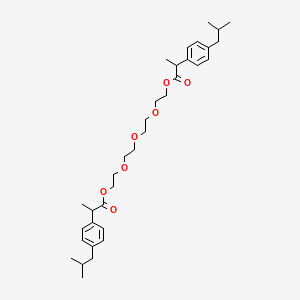

Tetraethyleneglycol Bisibuprofen Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetraethyleneglycol Bisibuprofen Ester: is a compound formed as a byproduct during the esterification of ibuprofen with polyethylene glycol (PEG). This impurity is often found in pharmaceutical formulations, particularly in soft gelatin capsules, where PEG is used as a solvent or plasticizer. The presence of this impurity can affect the stability, efficacy, and safety of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The esterification of ibuprofen with polyethylene glycol (PEG) involves the reaction of ibuprofen with PEG under acidic or basic conditions. The reaction typically occurs in a biphasic system, where the organic phase contains ibuprofen and the aqueous phase contains PEG. The reaction is catalyzed by acids such as sulfuric acid or bases such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction is carried out in reactors equipped with stirring mechanisms to ensure proper mixing of the reactants. The reaction temperature is maintained between 60-80°C to facilitate the esterification process. After the reaction, the product is purified using techniques such as distillation or chromatography to remove any unreacted ibuprofen and PEG .

Chemical Reactions Analysis

Types of Reactions: Tetraethyleneglycol Bisibuprofen Ester primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of ibuprofen and PEG .

Common Reagents and Conditions:

Esterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) at temperatures between 60-80°C.

Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at room temperature.

Major Products:

Esterification: this compound

Hydrolysis: Ibuprofen and PEG

Scientific Research Applications

Chemistry: Tetraethyleneglycol Bisibuprofen Ester is used as a model compound in studies investigating the stability and degradation of pharmaceutical formulations. Researchers use this compound to understand the interactions between active pharmaceutical ingredients and excipients .

Biology: In biological studies, this compound is used to investigate the pharmacokinetics and metabolism of esterified ibuprofen derivatives. These studies help in understanding how the body processes and eliminates these compounds .

Medicine: In the medical field, this compound is studied for its potential effects on drug efficacy and safety. Researchers examine how the presence of this impurity influences the therapeutic outcomes of ibuprofen-containing medications .

Industry: In the pharmaceutical industry, this compound is monitored as part of quality control processes. Ensuring that the levels of this impurity are within acceptable limits is crucial for maintaining the safety and efficacy of pharmaceutical products .

Mechanism of Action

The mechanism of action of Tetraethyleneglycol Bisibuprofen Ester is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that esterified derivatives of ibuprofen can undergo hydrolysis to release ibuprofen, which then exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the synthesis of prostaglandins, which mediate pain, inflammation, and fever .

Comparison with Similar Compounds

- Ibuprofen Methyl Ester

- Ibuprofen Ethyl Ester

- Ibuprofen Sorbitol Ester

Comparison: Tetraethyleneglycol Bisibuprofen Ester is unique due to its formation with polyethylene glycol, which imparts different physicochemical properties compared to other ibuprofen esters. For example, Ibuprofen Methyl Ester and Ibuprofen Ethyl Ester are smaller molecules and may have different solubility and stability profiles. Ibuprofen Sorbitol Ester, on the other hand, is formed with sorbitol and is used to enhance the solubility of ibuprofen in aqueous solutions .

Biological Activity

Tetraethyleneglycol Bisibuprofen Ester, also known as Ibuprofen Ester Impurity (PEG400), is a compound that has garnered attention due to its potential biological effects, particularly in the context of pharmaceutical formulations. While primarily recognized as an impurity formed during ibuprofen synthesis, understanding its biological activity is crucial for assessing safety and efficacy in drug products.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₂₄O₅

- Molecular Weight : 236.31 g/mol

- CAS Number : 1161014-75-0

- Solubility : Highly soluble in water, with solubility reported at approximately 376 mg/ml .

Cytotoxicity and Genotoxicity

Research has indicated that this compound may exhibit cytotoxic and genotoxic properties. Studies have primarily focused on its effects in vitro, where high concentrations of the compound were used to evaluate cell viability and genetic material integrity.

- Cytotoxicity : In controlled laboratory settings, this compound demonstrated significant cytotoxic effects on various cell lines. The compound's ability to induce cell death raises concerns regarding its presence in pharmaceutical formulations .

- Genotoxicity : Investigations into the genotoxic potential of this ester have also been conducted. Results suggest that it may damage DNA, although these findings are based on high concentration scenarios that do not necessarily reflect typical exposure levels in humans .

The biological activity of this compound is thought to be linked to its structural characteristics, particularly the ester bonds present in the molecule. These bonds may interact with cellular components, leading to disruptions in normal cellular processes.

Case Studies and Research Findings

Several studies have investigated the broader implications of impurities like this compound in drug formulations:

- Study on Ibuprofen Impurities : A study highlighted that impurities such as this compound could alter the pharmacokinetics and pharmacodynamics of ibuprofen, potentially leading to adverse effects .

- Cytotoxicity Assessment : In vitro studies using human cell lines demonstrated that exposure to high concentrations of this ester resulted in significant cytotoxic effects, underscoring the need for stringent quality control measures in pharmaceutical manufacturing .

Properties

IUPAC Name |

2-[2-[2-[2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]ethoxy]ethoxy]ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O7/c1-25(2)23-29-7-11-31(12-8-29)27(5)33(35)40-21-19-38-17-15-37-16-18-39-20-22-41-34(36)28(6)32-13-9-30(10-14-32)24-26(3)4/h7-14,25-28H,15-24H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAGFSUIHFAIRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCOCCOCCOCCOC(=O)C(C)C2=CC=C(C=C2)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.